Cas no 79-94-7 (Tetrabromobisphenol A)
Tetrabromobisphenol A Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-(Propane-2,2-diyl)bis(2,6-dibromophenol)
- TETRABROMOBISPHENOL A CARBONATE OLIGOMER
- 3,3′,5,5′-Tetrabromobisphenol A,4,4′-Isopropylidenebis(2,6-dibromophenol)
- 4,4'-(2,2-Propanediyl)bis(2,6-dibromophenol)
- 2,2-Bis(3,5-dibromo-4-hydroxyphenyl)propane 4,4'-Isopropylidenebis(2,6-dibromophenol)
- A3,3,5,5-TetrabroMo
- FourtetrabroMo bisphenol
- Tetrabromobisphenol A
- 3,3',5,5'-Tetrabromobisphenol A
- 3,3′,5,5′-Tetrabromobisphenol A
- 4,4\'-(2,2-Propanediyl)bis(2,6-dibromophenol)
- Firemaster BP4A
- 2,2,6,6-TetrabroMo-4,4-Isopropylidene Phenol
- 3,3,5,5-TetrabroMobisphenol A
- 4,4'-Isopropylidenebis(2,6-dibromophenol)
- ba59
- Bromdian
- FG 2000
- fireguard2000
- FR-1524
- SAYTEX RB-100
- saytexrb100pc
- TBBA
- tetrabromobisphenol-A
- TBBPA
- 2,2-Bis(3,5-dibromo-4-hydroxyphenyl)propane
- 2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol
- 2,2-Bis(4'-hydroxy-3',5'-dibromophenyl)propane
- Tetrabromodian
- Firemaster BP 4A
- Fire Guard 2000
- Saytex RB 100PC
- Tetrabromodiphenylopropane
- 2,2',6,6'-TETRABROMOBISPHENOL A
- Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo-
- 4,4'-(1-Methylethylidene)bis(2,6-dibromophenol)
- BA 59
- 3,5,3
- 4,4′-(1-Methylethylidene)bis[2,6-dibromophenol] (ACI)
- Phenol, 4,4′-isopropylidenebis[2,6-dibromo- (6CI, 7CI, 8CI)
- 2,2-Bis(4-hydroxy-3,5-dibromophenyl)propane
- 2,2′,6,6′-Tetrabromo-4,4′-isopropylidenediphenol
- 2,2′,6,6′-Tetrabromobisphenol A
- 2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol
- 3,5,3′,5′-Tetrabromobisphenol A
- 4,4′-Isopropylidenebis[2,6-dibromophenol]
- AP 1969
- BA 59BP
- BA 59P
- CP 2000
- CXB 1500C
- FCP 2010
- Flame Cut 120G
- Flame Cut 120R
- FR 1524
- FR 1525
- GLCBA 59P
- HT 108
- NSC 59775
- PB 100
- RB 100
- Saytex CP 2000
- Saytex RB 100
- T 0032
- Taixing HT 108
- Tetrabromodiphenylolpropane
- XZ 5000
- Z 58
-
- MDL: MFCD00013962
- Inchi: 1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3
- InChI Key: VEORPZCZECFIRK-UHFFFAOYSA-N
- SMILES: BrC1C(O)=C(Br)C=C(C(C)(C)C2C=C(Br)C(O)=C(Br)C=2)C=1
Computed Properties
- Exact Mass: 539.75700
- Monoisotopic Mass: 539.75708
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 6.8
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: Off white powder.
- Density: 2.1
- Melting Point: 178-181 °C (lit.)
- Boiling Point: 316 ºC
- Flash Point: 206.6 °C
- Refractive Index: 1.5000 (estimate)
- Solubility: Insoluble
- Water Partition Coefficient: Insoluble
- PSA: 40.46000
- LogP: 6.47370
- Solubility: Soluble in methanol and ether, insoluble in water.
Tetrabromobisphenol A Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H410
- Warning Statement: P273,P501
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 50/53
- Safety Instruction: S26-S36-S37/39
- RTECS:SM0894500
-
Hazardous Material Identification:
- HazardClass:9
- PackingGroup:III
- TSCA:Yes
- Storage Condition:2-8°C
- Packing Group:II
- Hazard Level:9
- Safety Term:9
- Packing Group:II
- Risk Phrases:R36/37/38
Tetrabromobisphenol A Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
Tetrabromobisphenol A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90758-100MG |
Tetrabromobisphenol A |
79-94-7 | 100mg |
¥2445.74 | 2025-01-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 11223-100MG |
Tetrabromobisphenol A |
79-94-7 | analytical standard | 100MG |
¥948.14 | 2022-02-23 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0032-500G |
Tetrabromobisphenol A |
79-94-7 | >98.0%(GC)(T) | 500g |
¥490.00 | 2024-04-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T46780-500g |
4,4-(Propane-2,2-diyl)bis(2,6-dibromophenol) |
79-94-7 | 99% | 500g |
¥185.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T46780-100g |
4,4-(Propane-2,2-diyl)bis(2,6-dibromophenol) |
79-94-7 | 99% | 100g |
¥52.0 | 2023-09-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002670-100g |
Tetrabromobisphenol A |
79-94-7 | 98% | 100g |
¥73 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002670-500g |
Tetrabromobisphenol A |
79-94-7 | 98% | 500g |
¥185 | 2024-05-21 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17395-100g |
3,3',5,5'-Tetrabromobisphenol A, 97% |
79-94-7 | 97% | 100g |
¥363.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17395-500g |
3,3',5,5'-Tetrabromobisphenol A, 97% |
79-94-7 | 97% | 500g |
¥1127.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17395-2500g |
3,3',5,5'-Tetrabromobisphenol A, 97% |
79-94-7 | 97% | 2500g |
¥4829.00 | 2023-03-16 |
Tetrabromobisphenol A Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrazine hydrate (1:1) ; neutralized
Tetrabromobisphenol A Raw materials
Tetrabromobisphenol A Preparation Products
Tetrabromobisphenol A Suppliers
Tetrabromobisphenol A Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Tetrabromobisphenol A
Introduction to Tetrabromobisphenol A (CAS No. 79-94-7): Applications, Research, and Future Perspectives
Tetrabromobisphenol A (CAS No. 79-94-7), commonly abbreviated as TBBPA, is a brominated bisphenol derivative that has garnered significant attention in the field of materials science and environmental chemistry due to its unique chemical properties and widespread industrial applications. As a compound with a molecular formula of C₁₆H₁₀Br₄O₂, TBBPA is characterized by its highly brominated structure, which contributes to its excellent flame-retardant characteristics. This has made it a staple in the production of polymers, plastics, and electronic materials, where fire safety is a critical concern.
The industrial significance of TBBPA stems from its ability to impart thermal stability and resistance to combustion to various materials. Its use in polycarbonate resins, epoxy resins, and synthetic rubber enhances the durability and safety of these products, making them suitable for applications in construction, automotive industries, and consumer electronics. The compound's versatility has also led to its incorporation into coatings and adhesives, further expanding its utility across multiple sectors.
From a chemical perspective, TBBPA is notable for its complex bromine substitution pattern on the bisphenol A backbone. This structural feature not only contributes to its flame-retardant efficacy but also influences its interaction with biological systems and the environment. Recent studies have begun to explore the potential impacts of TBBPA on ecosystems and human health, prompting a reevaluation of its long-term use and regulatory frameworks.
One of the most compelling areas of research involving TBBPA has been its role as an endocrine disruptor. Studies have shown that TBBPA can interfere with hormone signaling pathways in mammals, leading to concerns about its potential effects on development and reproduction. The compound's structural similarity to bisphenol A (BPA) has further fueled these studies, as both compounds are known to exhibit estrogenic activity. However, TBBPA's higher bromine content may alter its biological potency and persistence in the environment compared to BPA.
Recent advancements in analytical chemistry have enabled researchers to detect and quantify trace levels of TBBPA in environmental matrices such as soil, water, and air. These efforts have revealed that TBBPA can persist for extended periods under various environmental conditions, raising questions about its long-term fate and potential bioaccumulation risks. The development of more sensitive detection methods has been crucial in understanding the spatial distribution of TBBPA globally and assessing its ecological impact.
In response to these concerns, regulatory bodies have been working to establish guidelines for the safe use of TBBPA in industrial applications. The European Union's REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulations have imposed stricter requirements on the production and use of brominated flame retardants like TBBPA. Similar measures have been adopted in other regions, aiming to mitigate potential risks while maintaining necessary fire protection standards.
Despite these regulatory efforts, the demand for effective flame retardants continues to drive innovation in TBBPA derivatives. Researchers are exploring modified versions of TBBPA that retain or enhance flame-retardant properties while reducing potential toxicity. For instance, studies have investigated the synthesis of novel brominated bisphenol analogs that may offer improved environmental profiles without compromising performance.
The intersection of materials science and environmental chemistry has also led to novel applications of TBBPA beyond traditional flame retardancy. Researchers are exploring its use in advanced materials such as conductive polymers and organic electronics. The compound's ability to modify polymer properties while maintaining thermal stability makes it a promising candidate for next-generation electronic components that require both durability and functionality.
Another emerging area involves the use of TBBPA in nanotechnology applications. Its ability to functionalize surfaces at the nanoscale has opened up possibilities for developing novel coatings with enhanced anti-static properties or improved adhesion characteristics. These applications highlight the compound's versatility beyond traditional industrial uses.
The chemical synthesis of TBBPA remains a topic of interest among organic chemists due to its complex structure and the challenges associated with achieving high yields while maintaining purity. Recent breakthroughs in catalytic processes have improved the efficiency of bromination reactions involved in TBBPA production. These advancements not only enhance industrial scalability but also contribute to reducing waste generation during manufacturing processes.
Epidemiological studies have begun to correlate exposure levels of TBBPA with various health outcomes in human populations. While more research is needed to fully understand these associations, preliminary findings suggest potential links between TBBPA exposure and metabolic disorders or immune system dysregulation. These findings underscore the importance of continued monitoring and risk assessment as part of broader public health initiatives.
The future direction for research on Tetrabromobisphenol A (CAS No. 79-94-7) lies in developing sustainable alternatives that balance performance requirements with environmental safety concerns. Innovations such as bio-based flame retardants or non-brominated alternatives are being actively pursued by researchers worldwide. The goal is not only to reduce reliance on compounds like TBBPA but also to ensure that new solutions meet stringent safety standards without compromising material integrity.
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